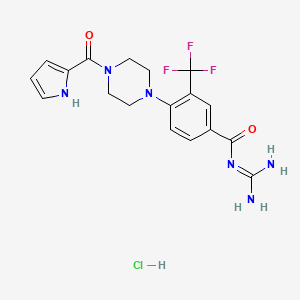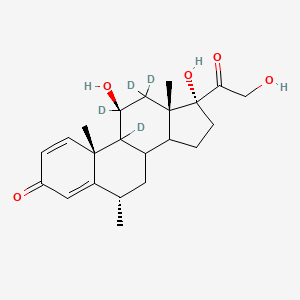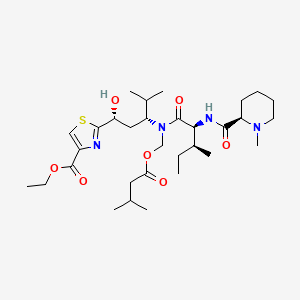![molecular formula C34H31N5O2 B12374560 (2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide](/img/structure/B12374560.png)
(2P)-2-(isoquinolin-4-yl)-1-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-(naphthalen-2-yl)ethyl]-1H-benzimidazole-7-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CDD-1845 is a non-covalent, non-peptide inhibitor that exhibits potent inhibition of the main protease (Mpro) of the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2). It has a K_i value of 3 nanomolar and is effective against various Mpro variants, including ΔP168, A173V, and the combined ΔP168/A173V variant .
Vorbereitungsmethoden
The synthesis of CDD-1845 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques and requires precise control of reaction parameters to achieve the desired purity and yield .
Industrial production of CDD-1845 would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions for larger batches, and ensuring consistent quality control. This may include the use of automated reactors, high-performance liquid chromatography for purification, and rigorous testing for impurities .
Analyse Chemischer Reaktionen
CDD-1845 undergoes various chemical reactions, primarily focusing on its interaction with the main protease of SARS-CoV-2. The compound is designed to inhibit the protease through non-covalent interactions, which involve hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions are crucial for the compound’s inhibitory activity and its ability to bind effectively to the protease .
Common reagents and conditions used in the synthesis and reactions of CDD-1845 include organic solvents, catalysts, and specific temperature and pH conditions. The major products formed from these reactions are the intermediate compounds and the final CDD-1845 molecule .
Wissenschaftliche Forschungsanwendungen
CDD-1845 has significant scientific research applications, particularly in the fields of virology, microbiology, and medicinal chemistry. Its primary use is as a potent inhibitor of the main protease of SARS-CoV-2, making it a valuable tool for studying the virus’s replication and developing antiviral therapies .
In chemistry, CDD-1845 serves as a model compound for studying non-covalent inhibitors and their interactions with target proteins. In biology and medicine, it is used to investigate the mechanisms of viral inhibition and to develop potential treatments for coronavirus disease 2019 (COVID-19). Additionally, CDD-1845 may have applications in the pharmaceutical industry for the development of new antiviral drugs .
Wirkmechanismus
CDD-1845 exerts its effects by binding to the main protease of SARS-CoV-2, inhibiting its activity and preventing the virus from replicating. The compound’s non-covalent interactions with the protease involve hydrogen bonds, hydrophobic interactions, and van der Waals forces, which stabilize the inhibitor-protease complex and block the protease’s active site .
The molecular targets of CDD-1845 are the active site residues of the main protease, which are essential for the protease’s catalytic activity. By binding to these residues, CDD-1845 effectively inhibits the protease and disrupts the viral replication process .
Vergleich Mit ähnlichen Verbindungen
CDD-1845 is unique among similar compounds due to its high potency and specificity for the main protease of SARS-CoV-2. Other similar compounds include atazanavir sulfate, SARS-CoV-2-IN-39, punicalagin, GS-441524, kansuinine B, VV116, CCF0058981, and EIDD-2801 .
Compared to these compounds, CDD-1845 exhibits a higher affinity for the main protease and is effective against multiple protease variants. This makes it a valuable tool for studying viral inhibition and developing antiviral therapies .
Eigenschaften
Molekularformel |
C34H31N5O2 |
|---|---|
Molekulargewicht |
541.6 g/mol |
IUPAC-Name |
2-isoquinolin-4-yl-3-[4-(methylamino)-4-oxobutyl]-N-[(1S)-1-naphthalen-2-ylethyl]benzimidazole-4-carboxamide |
InChI |
InChI=1S/C34H31N5O2/c1-22(24-17-16-23-9-3-4-10-25(23)19-24)37-34(41)28-13-7-14-30-32(28)39(18-8-15-31(40)35-2)33(38-30)29-21-36-20-26-11-5-6-12-27(26)29/h3-7,9-14,16-17,19-22H,8,15,18H2,1-2H3,(H,35,40)(H,37,41)/t22-/m0/s1 |
InChI-Schlüssel |
CTPLSMAVLSTZPJ-QFIPXVFZSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65 |
Kanonische SMILES |
CC(C1=CC2=CC=CC=C2C=C1)NC(=O)C3=C4C(=CC=C3)N=C(N4CCCC(=O)NC)C5=CN=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


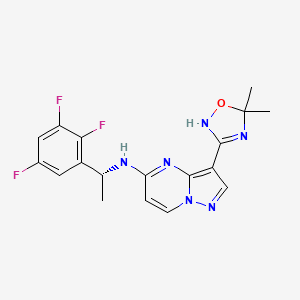
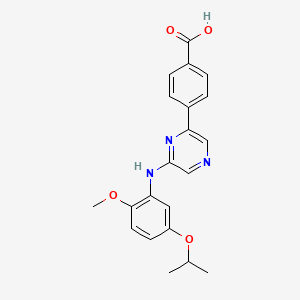
![(9bR)-9b-(4-chlorophenyl)-1-(3,4-difluorobenzoyl)-2,3-dihydroimidazo[2,1-a]isoindol-5-one](/img/structure/B12374501.png)
![1-(4-(4-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)thieno[3,2-d]pyrimidin-2-yl)phenyl)-3-cyclopropylurea](/img/structure/B12374503.png)
![4-[[2-[(2-aminoacetyl)amino]-4,6-dichlorophenoxy]methyl]-N-(2-aminophenyl)benzamide](/img/structure/B12374504.png)
![2-(15N)azanyl-9-[(2S,4S,5S)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12374515.png)


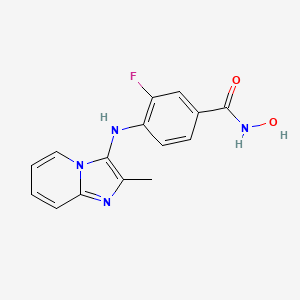
![(2R)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol](/img/structure/B12374524.png)
